N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound has the following properties:
Molecular Formula: C25H28N2O5S
Average Mass: 468.565 Da
Monoisotopic Mass: 468.171906 Da
ChemSpider ID:
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed would similarly vary based on reaction conditions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigations into its potential therapeutic properties are warranted.
Industry: It could be useful in the development of novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be elucidated. Molecular targets and pathways involved would require further study.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, it’s essential to compare this compound’s structure, properties, and applications with related molecules in the literature.
Properties
Molecular Formula |
C25H28N2O5S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-3-31-12-6-11-26-24(30)22-16-7-4-5-8-21(16)33-25(22)27-23(29)20-14-18(28)17-13-15(2)9-10-19(17)32-20/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
JAJRQQUJDKVLPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
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